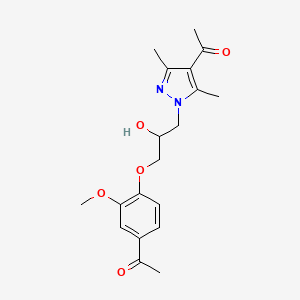
N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide, commonly known as Memantine, is a low to moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic derivative of amantadine and is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Scientific Research Applications
Neurodegenerative Disease Treatment
The pharmacological potential of adamantane-based scaffolds, including compounds similar to N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide, has been explored for the treatment of neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. These studies highlight the structure-activity relationships of adamantane derivatives, with some showing promising pharmacological profiles exceeding those of well-known treatments like amantadine and memantine. This research opens new avenues for developing treatments for these challenging conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Prophylactic Efficacy Against Organophosphates
Investigations into reversible cholinesterase inhibitors, including adamantane derivatives, have demonstrated their utility as pretreatment agents to mitigate the toxic effects of exposure to organophosphates, which are widely used in pesticides and pose significant health risks. These studies suggest the potential of such compounds in enhancing therapeutic outcomes and providing broad-spectrum prophylactic capabilities against diverse chemical threats (Lorke & Petroianu, 2018).
Molecular Biology Applications
Morpholine derivatives, including those akin to this compound, have been explored for their biological relevance, particularly in gene function inhibition studies. Morpholino oligos, for instance, have been employed across various model organisms to study gene function, offering a simple and rapid method to probe into the genetic underpinnings of developmental processes and diseases (Heasman, 2002).
Synthetic and Medicinal Chemistry
Compounds containing morpholine rings, such as this compound, play a significant role in synthetic and medicinal chemistry due to their broad spectrum of pharmacological activities. Recent advances have been made in the development and synthesis of novel morpholine derivatives, showcasing the versatility and potential of these compounds in drug discovery and development (Asif & Imran, 2019).
properties
IUPAC Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-12(16(21)20-2-4-23-5-3-20)19-17(22)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,2-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJWMVPVBFBVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

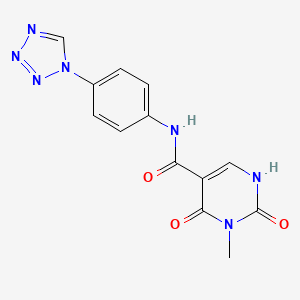
![1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid](/img/structure/B2922522.png)
![9-cyclohexyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2922523.png)
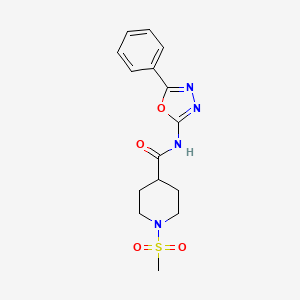
![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922526.png)
![6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)
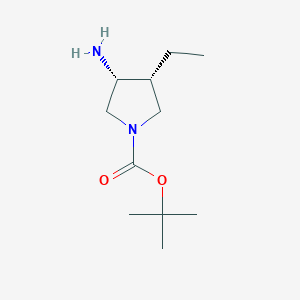
![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922529.png)
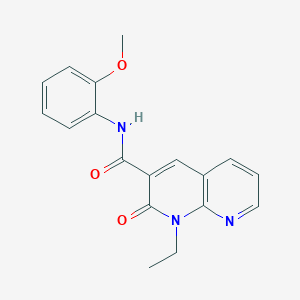

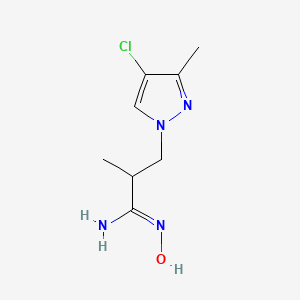
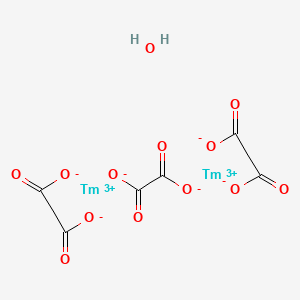
![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)
